1,2,5-Thiadiazole

Vue d'ensemble

Description

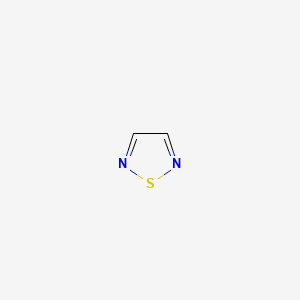

1,2,5-Thiadiazole is a five-membered heterocyclic compound containing one sulfur atom and two nitrogen atoms. It is part of the thiadiazole family, which includes several isomers such as 1,2,3-thiadiazole, 1,2,4-thiadiazole, and 1,3,4-thiadiazole . The unique arrangement of atoms in this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications .

Méthodes De Préparation

1,2,5-Thiadiazole can be synthesized through several methods. One common synthetic route involves the cyclization of thiosemicarbazides with appropriate reagents . Another method includes the reaction of sulfonyl chlorides with hydrazines . Industrial production often employs these methods due to their efficiency and scalability .

Analyse Des Réactions Chimiques

1,2,5-Thiadiazole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound 1,1-dioxides.

Reduction: Reduction reactions can yield radical anions.

Substitution: Electrophilic substitution reactions occur at the nitrogen atoms, forming N-substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hypochlorite for reduction . Major products formed from these reactions include various substituted thiadiazoles and their derivatives .

Applications De Recherche Scientifique

Medicinal Applications

1,2,5-Thiadiazole derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities that make them valuable in drug development.

Antimicrobial Activity

Numerous studies have reported the antibacterial properties of this compound derivatives. For instance, a study highlighted the synthesis of a compound that showed moderate inhibition against Mycobacterium tuberculosis and several Gram-positive and Gram-negative bacteria with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound Name | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| TML-Hydroxy | M. tuberculosis | 25.00 |

| Compound 4 | S. aureus | Moderate |

| Compound 4 | E. coli | Moderate |

Antidepressant Properties

Recent research has demonstrated that certain this compound derivatives can act as potential antidepressants by selectively inhibiting monoamine oxidase A (MAO-A). One study reported that a derivative exhibited significant antidepressant-like effects in mice without noticeable toxicity .

Table 2: Antidepressant Activity of Thiadiazole Derivatives

| Compound Name | Mechanism of Action | Effectiveness |

|---|---|---|

| MTDZ | MAO-A inhibition | Promising |

| Other Thiadiazoles | Serotonergic pathways involvement | Variable |

Material Science Applications

The unique properties of this compound make it suitable for various applications in material science.

Organic Semiconductors

This compound derivatives are used as organic semiconductors due to their electronic properties. They can be incorporated into polymer matrices to enhance conductivity and stability .

Table 3: Properties of Thiadiazole-Based Organic Semiconductors

| Property | Value |

|---|---|

| Conductivity | High |

| Stability | Enhanced in polymer matrices |

Photocatalytic Applications

Thiadiazole compounds have been explored as photosensitizers in photocatalytic reactions. For example, benzo[c][1,2,5]thiadiazole-based compounds demonstrated effective photocatalytic activity under irradiation conditions .

Table 4: Photocatalytic Performance of Thiadiazole Compounds

| Compound Name | Conversion Rate (%) | Conditions |

|---|---|---|

| PIM-BTZ-5% | 73 | CDCl₃ solution |

| Other Photosensitizers | >95 | Homogeneous conditions |

Environmental Applications

The environmental impact and utility of thiadiazoles have also been investigated.

Toxicological Studies

Research has been conducted to evaluate the toxicity of this compound compounds using various assays. One study indicated that certain derivatives did not exhibit significant toxicity in skin sensitization tests .

Table 5: Toxicity Assessment of Thiadiazole Compounds

| Compound Name | Test Type | Result |

|---|---|---|

| Thiadiazole-1 | Skin Sensitization Assay | Non-sensitizing |

| Thiadiazole-2 | General Toxicity | Low toxicity |

Mécanisme D'action

The mechanism of action of 1,2,5-thiadiazole and its derivatives varies depending on the application. For instance, in medicinal chemistry, certain derivatives inhibit enzymes like monoamine oxidase A, which is involved in the breakdown of neurotransmitters . This inhibition can lead to antidepressant effects . The molecular targets and pathways involved include serotonergic and nitric oxide pathways .

Comparaison Avec Des Composés Similaires

1,2,5-Thiadiazole is unique among its isomers due to its specific arrangement of nitrogen and sulfur atoms. Similar compounds include:

1,2,3-Thiadiazole: Differing in the position of nitrogen atoms.

1,2,4-Thiadiazole: Another isomer with a different nitrogen arrangement.

1,3,4-Thiadiazole: Commonly found in pharmaceuticals.

Each isomer has distinct chemical properties and applications, but this compound is particularly noted for its stability and reactivity in various chemical processes .

Activité Biologique

1,2,5-Thiadiazole is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by its five-membered ring structure containing two nitrogen atoms and one sulfur atom. This unique configuration contributes to its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Pharmacological Activities

-

Antimicrobial Activity

- Numerous studies have reported the antimicrobial properties of this compound derivatives against a range of pathogens. For instance, compounds derived from this scaffold have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. A study by Siddiqui et al. showed that certain derivatives exhibited up to 80% inhibition against Staphylococcus aureus and Escherichia coli .

-

Anticancer Properties

- The anticancer potential of this compound has been extensively investigated. Research indicates that several derivatives possess cytotoxic effects comparable to established chemotherapeutics like cisplatin. For example, novel derivatives synthesized by Matysiak et al. showed ID50 values significantly lower than those of cisplatin in various cancer cell lines .

- Anti-inflammatory Effects

- Antiviral Activity

The biological activities of this compound derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in disease processes. For example, this compound carbamates have been identified as potent inhibitors of lysosomal acid lipase (LAL), which is linked to Niemann-Pick disease type C .

- Receptor Modulation : Some compounds influence receptor activity; for instance, they may selectively modulate cannabinoid receptors or other G-protein coupled receptors .

- Cell Cycle Interference : Certain thiadiazole derivatives disrupt cell cycle progression in cancer cells, leading to apoptosis .

Case Study 1: Antimicrobial Efficacy

A study conducted by Karegoudar et al. synthesized various this compound derivatives and evaluated their antimicrobial activity against Candida albicans. The results indicated that specific compounds exhibited remarkable antifungal properties with inhibition rates exceeding 70% .

Case Study 2: Anticancer Activity

Research by Mavrova et al. focused on the antiproliferative effects of novel thiadiazole derivatives on breast cancer cell lines (T47D). The findings revealed that certain compounds had ID50 values significantly lower than those observed for cisplatin, suggesting a promising avenue for cancer treatment .

Table 1: Biological Activities of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Inhibition (%) |

|---|---|---|---|

| Compound A | Antimicrobial | S. aureus | 80 |

| Compound B | Antifungal | C. albicans | 72 |

| Compound C | Anticancer | T47D (breast cancer) | <50 (ID50) |

| Compound D | Anti-inflammatory | Cytokine production | Significant |

Table 2: Inhibitory Activities Against Enzymes

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound E | Lysosomal Acid Lipase (LAL) | 0.044 |

| Compound F | ABHD6 | 0.072 |

Propriétés

IUPAC Name |

1,2,5-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N2S/c1-2-4-5-3-1/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDGKZGLPXCRRAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NSN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182982 | |

| Record name | 1,2,5-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288-39-1 | |

| Record name | 1,2,5-Thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=288-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,5-Thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000288391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,5-Thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.